

therapeutic potential of 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

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Compound of Interest

Compound Name: 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

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An In-Depth Technical Guide to the Therapeutic Potential of **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one**

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational scaffolds for the development of novel therapeutics. The pyrimido[5,4-d]pyrimidine core is one such "privileged" scaffold, demonstrating a remarkable versatility in biological activity.^{[1][2][3][4]} Derivatives of this fused pyrimidine system have been explored for a wide array of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antiparasitic agents.^{[1][3][4][5]} This guide focuses on a specific, yet under-explored derivative: **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one**. While direct, extensive biological data for this particular compound is nascent, its structural features, when analyzed in the context of its chemical family, suggest a significant and untapped therapeutic potential. This document serves as a technical primer for researchers and drug development professionals, aiming to bridge the existing knowledge gap and provide a strategic roadmap for its investigation as a novel therapeutic agent.

Compound Profile: 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one

A thorough understanding of a compound's physicochemical properties is the cornerstone of any drug discovery program.

| Property | Value | Source |
|----------------------|---|---------------------|
| CAS Number | 98550-19-7 | [6] |
| Molecular Formula | C ₇ H ₆ N ₄ OS | [7] |
| Molecular Weight | 194.22 g/mol | [7] |
| IUPAC Name | 6-(methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one | [6] |
| Canonical SMILES | <chem>CSC1=NC=C2C(=N1)C(=O)N=CN2</chem> | [6] |
| Physical Description | Typically supplied as a solid powder. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | |

The structure, featuring a purine-like double ring system, is analogous to endogenous nucleobases, suggesting a high probability of interaction with biological macromolecules such as enzymes, particularly kinases.[\[8\]](#) The presence of the methylthio (-SCH₃) group at the 6-position is a key feature for potential selective interactions within ATP-binding pockets.

Hypothesized Therapeutic Arenas

Based on extensive research into the broader pyrimido[5,4-d]pyrimidine and related pyrimido[4,5-d]pyrimidine families, two primary therapeutic avenues present the most immediate and compelling rationale for investigation.

Oncology: A Candidate Kinase Inhibitor

The dysregulation of protein kinases is a hallmark of many cancers. The structural similarity of the pyrimido[5,4-d]pyrimidine scaffold to ATP, the natural substrate for kinases, makes it an ideal starting point for designing competitive inhibitors.[\[5\]](#)[\[9\]](#) Research on related pyrimido[4,5-

d]pyrimidine derivatives has demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[10]

Hypothesis: **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one** functions as an ATP-competitive inhibitor of key oncogenic kinases, such as CDK2 or EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells.

Causality: The planar heterocyclic core can mimic the adenine region of ATP, while the methylthio group can form specific hydrogen bonds or hydrophobic interactions within the kinase hinge region, conferring potency and selectivity.

Infectious Diseases: A Novel Antiparasitic Agent

Neglected tropical diseases, such as Human African Trypanosomiasis (HAT) and leishmaniasis, require new therapeutic agents with novel mechanisms of action.[1][2] Recent studies have highlighted pyrimido[5,4-d]pyrimidine-based compounds as a promising new class of antitrypanosomal and antileishmanial agents, exhibiting low micromolar activity against *Trypanosoma brucei* and *Leishmania infantum*.[1][2]

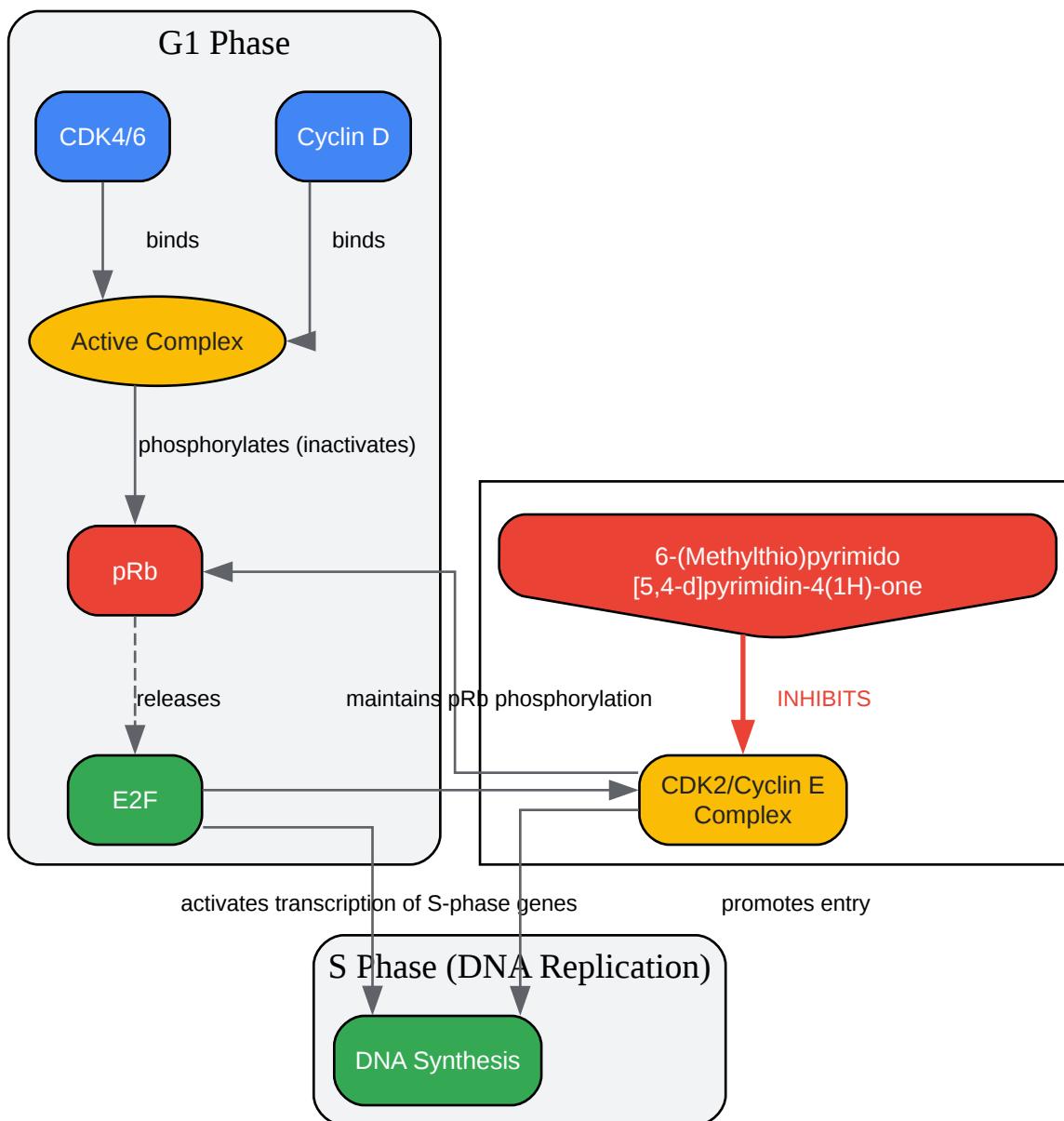
Hypothesis: **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one** disrupts critical metabolic or signaling pathways in parasites like *T. brucei* or *L. infantum*, leading to parasite death with acceptable selectivity over host cells.

Causality: The compound may inhibit parasite-specific kinases or other enzymes essential for their survival, which are sufficiently different from their human homologs to allow for a therapeutic window.

Postulated Mechanisms of Action & Signaling Pathways

As an Anticancer Agent: CDK2 Inhibition Pathway

Inhibition of CDK2/Cyclin E complex by the compound would block the G1/S phase transition of the cell cycle, preventing DNA replication and ultimately leading to apoptosis.

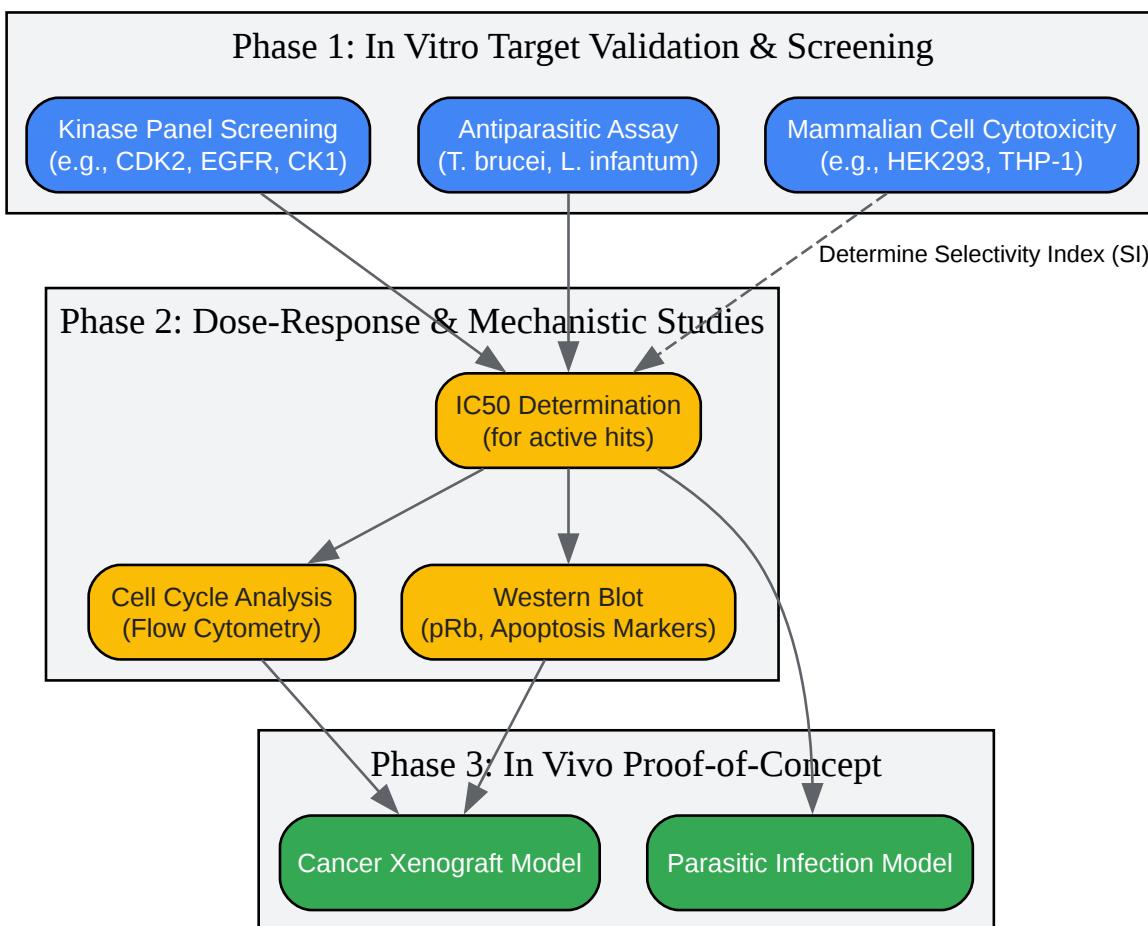


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Postulated inhibition of the G1/S cell cycle checkpoint.

A Strategic Framework for Experimental Validation

To rigorously test the therapeutic potential of **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one**, a phased, self-validating experimental workflow is essential.



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